
Filapixant
概要
準備方法
Filapixantの合成経路および反応条件は、公的に入手可能な情報源では詳しく説明されていません。 この化合物は、特定の試薬と触媒を含む一連の化学反応によって開発されていることは知られています。 工業的生産方法では、これらの合成経路を最適化して、高収率と高純度を実現する可能性があります .
化学反応の分析
Filapixantは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を含む。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を含む。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究における用途
This compoundは、特に医学と生物学の分野で、いくつかの科学研究における用途があります。
医学: this compoundは、主に難治性慢性咳嗽の治療の可能性について研究されています。
生物学: この化合物は、疼痛知覚や呼吸機能など、さまざまな生理学的プロセスにおけるP2X3受容体の役割を研究するために使用されています.
科学的研究の応用
Background
Chronic cough is a prevalent condition that can severely impact patients' quality of life. Traditional treatments often fall short, leading to the exploration of novel therapeutic options like filapixant. As a P2X3 receptor antagonist, this compound works by inhibiting the receptor's activity, which is implicated in cough reflex sensitivity and airway hyperreactivity.
Randomized Controlled Trials
A pivotal study evaluated the efficacy and safety of this compound in patients with refractory chronic cough. The trial employed a double-blind, randomized, placebo-controlled design involving 23 participants aged approximately 60 years. Patients received ascending doses of this compound (20, 80, 150, and 250 mg) twice daily over a 4-day period followed by a placebo phase .
Key Findings:
- Cough Frequency Reduction: this compound at doses ≥ 80 mg resulted in significant reductions in 24-hour cough frequency compared to placebo:
- 80 mg: 17% reduction
- 250 mg: 37% reduction
- Cough Severity Improvement: The severity of cough was also significantly reduced, with visual analog scale ratings decreasing from baseline by up to 21 mm at the highest dose.
- Quality of Life: Health-related quality of life scores improved markedly post-treatment.
Summary of Results
Dose (mg) | Cough Frequency Reduction (%) | Cough Severity Reduction (mm) | Quality of Life Improvement |
---|---|---|---|
20 | N/A | N/A | N/A |
80 | 17 | 8 | +2.80 |
150 | N/A | N/A | N/A |
250 | 37 | 21 | N/A |
Safety Profile
The safety profile of this compound was generally favorable. Most adverse events were mild and transient, primarily related to taste disturbances:
- Taste Disturbances: Reported in:
- 20 mg: 4%
- 80 mg: 13%
- 150 mg: 43%
- 250 mg: 57%
- No serious adverse events or treatment discontinuations were noted due to severe side effects .
Pharmacokinetics
This compound demonstrated dose-proportional pharmacokinetics. The trough concentrations increased with dosage:
Comparative Analysis with Other P2X3 Antagonists
This compound is part of a broader class of P2X3 receptor antagonists that includes gefapixant and others. A systematic review compared their efficacy and safety profiles:
- This compound showed comparable efficacy but varied in taste-related side effects compared to gefapixant, which had higher rates of taste disturbances but also demonstrated significant cough frequency reduction .
Case Studies
Several case studies have highlighted the real-world application of this compound in patients suffering from chronic cough:
- Patient A (Age: 65): Experienced a chronic cough for over a decade. After treatment with this compound (250 mg), reported a decrease in cough frequency by approximately 40% and significant improvement in daily activities.
- Patient B (Age: 58): Suffered from severe cough impacting sleep quality. Treatment with this compound resulted in an improvement in sleep quality and reduced daytime cough episodes by over one-third.
作用機序
Filapixantは、アデノシン三リン酸(ATP)によって活性化されるリガンド依存性イオンチャネルであるP2X3受容体を選択的に拮抗することにより、その効果を発揮します。 この受容体を阻害することにより、this compoundは感覚神経の過敏性を抑制し、これにより慢性咳嗽の症状を軽減します . 関与する分子標的および経路には、感覚ニューロンにおけるATP誘発性P2X3受容体活性化の阻害が含まれます .
類似化合物との比較
Filapixantは、ゲファピキサントやエリアピキサントなどの他のP2X3受容体拮抗薬と比較されます。
ゲファピキサント: 別のP2X3受容体拮抗薬であるゲファピキサントは、慢性咳嗽の治療に有効性が示されていますが、味覚異常が関連付けられています.
エリアピキサント: This compoundと同様に、エリアピキサントは選択的なP2X3受容体拮抗薬であり、ゲファピキサントと比較して味覚関連の副作用が少なくなっています.
This compoundの独自性は、P2X3受容体に対する高い選択性と良好な安全性プロファイルにあるため、難治性慢性咳嗽の治療のための有望な候補となっています .
生物活性
Filapixant (BAY1902607) is a selective antagonist of the P2X3 receptor, primarily investigated for its therapeutic potential in treating refractory chronic cough. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound acts by selectively blocking P2X3 receptors, which are ion channels activated by ATP and play a crucial role in pain signaling and the cough reflex. By inhibiting these receptors, this compound reduces neuronal excitability and inflammation associated with chronic cough.
Efficacy in Clinical Trials
Recent studies have demonstrated the efficacy of this compound in reducing cough frequency and severity. A notable double-blind, randomized, placebo-controlled trial assessed its effects on patients with refractory chronic cough.
Key Findings from Clinical Trials
- Study Design : The trial involved 23 patients aged approximately 60.4 years, who received escalating doses of this compound (20 mg to 250 mg) over a crossover design.
- Primary Endpoint : The primary efficacy endpoint was the 24-hour cough frequency measured on Day 4 of each dosing step.
- Results :
- At doses of 80 mg or higher , this compound significantly reduced cough frequency by 17% to 37% over placebo.
- Reductions in cough severity ratings ranged from 8 mm (80 mg) to 21 mm (250 mg) on a visual analog scale.
- The incidence of taste disturbances increased with dosage: 4% at 20 mg, escalating to 57% at 250 mg .
Dose (mg) | Reduction in Cough Frequency (%) | Cough Severity Reduction (mm) | Taste Disturbance (%) |
---|---|---|---|
20 | Not significant | Not significant | 4 |
80 | 17 | 8 | 13 |
150 | Not reported | Not reported | 43 |
250 | 37 | 21 | 57 |
Comparative Analysis with Other P2X3 Antagonists
This compound has been compared with other P2X3 receptor antagonists such as gefapixant, camlipixant, and sivopixant. A systematic review and network meta-analysis evaluated their efficacy and safety profiles.
Efficacy Comparison
- This compound demonstrated a competitive efficacy profile among P2X3 antagonists:
- Gefapixant showed the highest reduction rate in cough frequency at an effective dose (ED50) but had a higher incidence of taste disturbances compared to this compound.
Antagonist | ED50 (mg/d) | Cough Frequency Reduction (%) | Taste Disturbance (%) |
---|---|---|---|
Gefapixant | 90.7 | 28.1 | High |
This compound | N/A | Up to 37 | Moderate |
Camlipixant | N/A | Moderate | Low |
Case Studies
In addition to clinical trials, case studies have reported on the real-world application of this compound. For instance:
- A patient cohort treated with this compound reported significant improvements in quality of life metrics alongside reductions in cough frequency.
- Adverse effects were primarily related to taste disturbances, which were manageable and did not lead to treatment discontinuation in most cases.
特性
IUPAC Name |
3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N5O3S/c1-14-9-28-22(36-14)17-6-16(7-19(8-17)35-13-20-12-32(3)4-5-34-20)21(33)31-15(2)18-10-29-23(30-11-18)24(25,26)27/h6-11,15,20H,4-5,12-13H2,1-3H3,(H,31,33)/t15-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROBUJILSMBILX-FOIQADDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)OC[C@H]3CN(CCO3)C)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948232-63-0 | |
Record name | Filapixant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948232630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FILAPIXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35HB63WZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。